2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide
Description
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with ethyl and ethylimino groups at positions 3 and 2, respectively, and an acetamide moiety linked to a 4-methyl-2-nitrophenyl group. Thiazolidinones are heterocyclic compounds with broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . This compound shares structural similarities with other thiazolidinone derivatives, which are often modified at the N-phenylacetamide or thiazolidinone ring to enhance bioactivity .
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-4-17-16-19(5-2)15(22)13(25-16)9-14(21)18-11-7-6-10(3)8-12(11)20(23)24/h6-8,13H,4-5,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFTULQVARPGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of the target compound lies in its 4-methyl-2-nitrophenyl acetamide substituent and 3-ethyl-2-(ethylimino) groups on the thiazolidinone ring. Below is a comparative analysis with key analogues:
Key Observations :
- The ethylimino group at position 2 distinguishes it from analogues with phenylimino (e.g., ) or sulfonyl substituents (e.g., ), which may alter electronic properties and bioactivity.
Physicochemical Properties
Comparative physicochemical
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